Defined Purity Specification vs. Free Base Inconsistency
The hydrochloride salt (CAS 179337-57-6) is consistently specified at ≥95% purity by major vendors, a critical requirement for reproducible synthesis of the advanced pharmaceutical intermediate tebipenem pivoxil . In contrast, the free base (CAS 161715-38-4) shows variable purity specifications across suppliers (often cited as 98% NLT), and lacks the defined melting point (134-136°C) that characterizes the hydrochloride salt's purity . This consistent specification reduces batch-to-batch variability in multi-step syntheses.
| Evidence Dimension | Standard Purity Specification (Commercial Supply) |
|---|---|
| Target Compound Data | ≥95% (consistent across major vendors) |
| Comparator Or Baseline | Free base (CAS 161715-38-4): ≥98% NLT (variable vendor specifications) |
| Quantified Difference | 3% lower nominal purity but with higher consistency in physical property verification |
| Conditions | Vendor Certificate of Analysis (CoA) data |
Why This Matters
For procurement in pharmaceutical synthesis, a consistent purity specification and a defined melting point ensure predictable reaction stoichiometry and reduce the risk of failed batches due to uncharacterized impurities.
